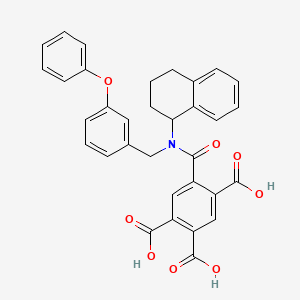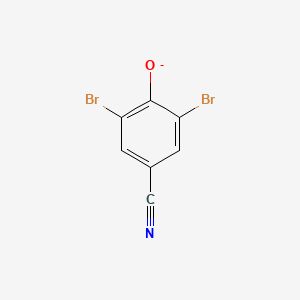
2,6-Dibromo-4-cyanophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-4-oxidobenzonitrile(1-) is the conjugate base of 3,5-dibromo-4-hydroxybenzonitrile; major species at pH 7.3. It is a conjugate base of a 3,5-dibromo-4-hydroxybenzonitrile.
Applications De Recherche Scientifique
Electron Acceptors in Conduction
2,6-Dibromo-4-cyanophenolate derivatives have been studied for their potential as electron acceptors in conductive complexes. Research by Yui et al. (1989) indicates that these compounds, when complexed with various electron donors, exhibit high electrical conductivities, reaching metallic levels in some cases. This is attributed to their extensive conjugation which reduces on-site Coulomb repulsion. This property can be crucial in developing advanced materials for electronics (Yui et al., 1989).
Plant Growth Regulation
Compounds related to 2,6-Dibromo-4-cyanophenolate have shown activity in promoting cell elongation in plants. Wain and Harper (1967) discovered that similar 2,6-substituted phenols are active in pea segment tests, suggesting their potential as plant growth-regulating compounds. This finding could be significant in agricultural sciences and biotechnologies (Wain & Harper, 1967).
Environmental Biodegradation
The biodegradation of compounds structurally similar to 2,6-Dibromo-4-cyanophenolate has been examined. For instance, Min et al. (2019) studied the degradation of 2,6-dibromo-4-nitrophenol by a specific bacterial strain. This research contributes to our understanding of the environmental fate of such compounds and their potential impact on ecosystems (Min, Chen, & Hu, 2019).
Solar Cell Applications
In the field of renewable energy, derivatives of 2,6-Dibromo-4-cyanophenolate have been explored for use in dye-sensitized solar cells. Kwon et al. (2011) synthesized a dye based on a dithienothiophene core, including a 2,6-dibromo derivative, which showed an energy conversion efficiency of 7.3%. This highlights the potential of such compounds in the development of efficient solar energy technologies (Kwon et al., 2011).
Propriétés
Formule moléculaire |
C7H2Br2NO- |
|---|---|
Poids moléculaire |
275.9 g/mol |
Nom IUPAC |
2,6-dibromo-4-cyanophenolate |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H/p-1 |
Clé InChI |
UPMXNNIRAGDFEH-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1Br)[O-])Br)C#N |
SMILES canonique |
C1=C(C=C(C(=C1Br)[O-])Br)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



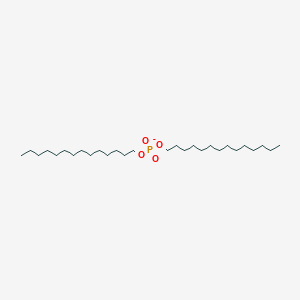

![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)
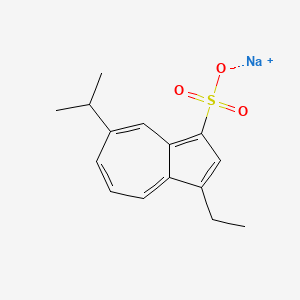

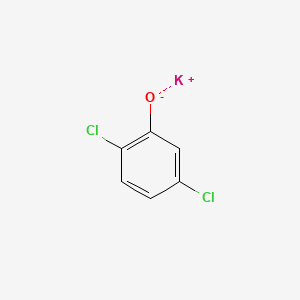



![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
